Desfluoro Canagliflozin

Descripción general

Descripción

Defluoro-Canagliflozin is an impurity of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin has been shown to dose dependently reduce calculated renal threshold for glucose excretion and increase urinary glucose excretion. Canagliflozin is a candidate for the treatment of type 2 diabetes and obesity.

Aplicaciones Científicas De Investigación

Manejo de la Diabetes Mellitus Tipo 2

La Canagliflozina es una nueva clase de inhibidores del cotransportador de sodio-glucosa (SGLT II) y se ha utilizado ampliamente para el manejo de la diabetes mellitus tipo 2 (T2DM) a través de un mecanismo independiente de la insulina {svg_1}. Previene la reabsorción de glucosa en los riñones, lo que estimula la excreción de glucosa en la orina {svg_2}.

Tratamiento de la Insuficiencia Cardíaca

La Canagliflozina ha demostrado tener un potencial en el tratamiento de la insuficiencia cardíaca. Un estudio encontró que los pacientes con diabetes tipo 2 que fueron hospitalizados por insuficiencia cardíaca aguda tenían un menor riesgo de rehospitalización cuando recibieron canagliflozina al alta {svg_3}. El estudio también observó cambios en la concentración de péptido natriurético tipo B pro-terminal N (NT-ProBNP) durante el seguimiento {svg_4}.

Biodisponibilidad Oral Mejorada

Se han realizado investigaciones para mejorar la biodisponibilidad oral de la Canagliflozina. Un estudio desarrolló y evaluó una formulación lipídica secada por pulverización (SMEDDS sólida) para mejorar la biodisponibilidad oral y la actividad antidiabética de la Canagliflozina {svg_5}. El estudio encontró que el SMEDDS sólido optimizado exhibió un rendimiento práctico y propiedades de flujo aceptables y una amorfización mejorada, una distribución nanoparticulada y un contenido de fármaco aceptable {svg_6}.

Mecanismo De Acción

Target of Action

Desfluoro Canagliflozin, also known as G2X6T2GQ6S or Canagliflozin Defluoro Impurity, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and is responsible for reabsorbing filtered glucose from the renal tubular lumen .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting this co-transporter, it prevents the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion and a decrease in blood glucose levels . This mechanism of action is insulin-independent .

Biochemical Pathways

The inhibition of SGLT2 by this compound affects several biochemical pathways. It increases the colonic glucose concentration and restores the number of Lactobacillus bacteria, which are often low in certain disease states . It also impacts pathways related to glycine, serine, threonine metabolism, galactose metabolism, pyruvate metabolism, and glycolysis/gluconeogenesis .

Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetics . It is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1-2 hours . The drug is glucuronidated into two inactive metabolites by uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered this compound is approximately 10.6 to 13.1 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in reactive oxygen species generation and apoptosis in certain cell types . It also leads to upregulation of SGLT1, which induces oxidative stress and apoptosis in cultured cardiomyocytes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration with rifampin modestly reduced this compound plasma concentrations, which may necessitate appropriate monitoring of glycemic control .

Análisis Bioquímico

Biochemical Properties

Desfluoro Canagliflozin interacts with various enzymes and proteins in biochemical reactions. It is known to exhibit erratic absorption after oral administration . The compound plays a role in the inhibition of SGLT2, a transporter predominantly located in proximal convoluted tubules of kidneys . This inhibition prevents the reabsorption of glucose, thereby stimulating glucose excretion in the urine .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It has been found to suppress the proliferation of hepatocellular carcinoma (HCC) cells through alterations in mitochondrial oxidative phosphorylation metabolism, fatty acid metabolism, and purine and pyrimidine metabolism . Furthermore, it has been shown to impair T cell effector function via metabolic suppression in autoimmunity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms by which SGLT2 inhibitors like this compound reduce the risk of cardiovascular and kidney disease are not completely understood but are thought to involve natriuresis, restoration of tubuloglomerular feedback, and amelioration of intrarenal hypoxia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that Canagliflozin increased urinary glucose excretion (UGE) and decreased renal threshold for glucose excretion (RT G) from the first day of treatment, and these effects were sustained during the entire period of multiple administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to influence intestinal fatty acid and bile acid metabolism . Moreover, it has been associated with the regulation of metabolic reprogramming in diabetic kidney disease by inducing fasting-like and aestivation-like metabolic patterns .

Transport and Distribution

This compound is transported and distributed within cells and tissues. As an SGLT2 inhibitor, it is primarily absorbed in the gastrointestinal tract and then distributed to the kidneys where it exerts its primary pharmacological effect .

Subcellular Localization

As an SGLT2 inhibitor, it is expected to localize primarily in the proximal tubules of the kidney where SGLT2 is predominantly located .

Propiedades

IUPAC Name |

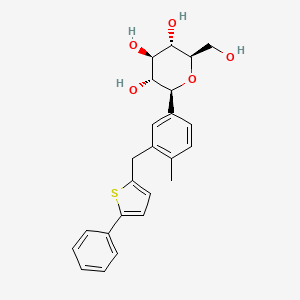

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPBUBXAMCHQTN-ZXGKGEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842133-16-8 | |

| Record name | Desfluoro canagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO CANAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)